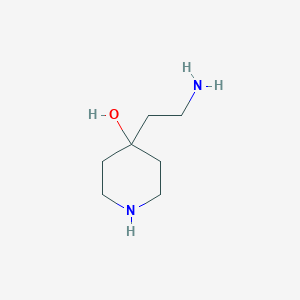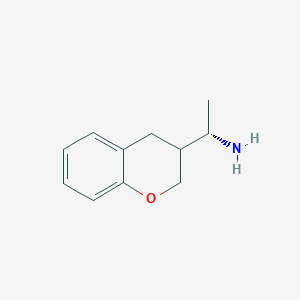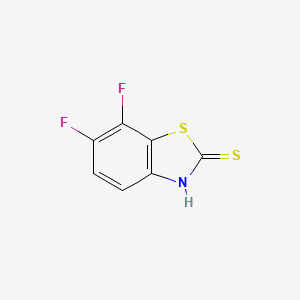
1-(3-Aminocyclopentyl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminocyclopentyl)but-3-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by a cyclopentane ring substituted with an amino group and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-en-1-one typically involves the reaction of cyclopentadiene with hydroxylamine derivatives under specific conditions. One method involves dissolving the hydroxylamine derivative in a methanol-water mixed solvent, followed by the addition of sodium periodate and cyclopentadiene in an ice bath. The reaction mixture is then treated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the optimization of synthetic routes and reaction conditions, such as the use of catalysts and specific solvents, can enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminocyclopentyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Aminocyclopentyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butenone moiety can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopentyl-3-carboxyamides: These compounds share a similar cyclopentane ring structure with an amino group but differ in the presence of a carboxyamide group.
Cyclopentylamines: These compounds have a cyclopentane ring with an amino group but lack the butenone moiety.
Uniqueness
1-(3-Aminocyclopentyl)but-3-en-1-one is unique due to the presence of both an amino group and a butenone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(3-aminocyclopentyl)but-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,7-8H,1,3-6,10H2 |
Clave InChI |
XZXVFJFQQDTTTP-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)C1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)





![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)

